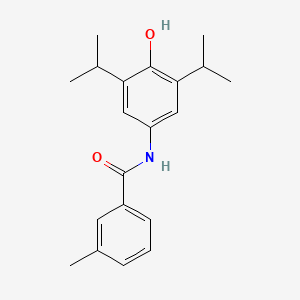

N-(4-hydroxy-3,5-diisopropylphenyl)-3-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-hydroxy-3,5-diisopropylphenyl)-3-methylbenzamide” is a chemical compound with the molecular formula C20H25NO2 . It has an average mass of 311.418 Da and a monoisotopic mass of 311.188538 Da .

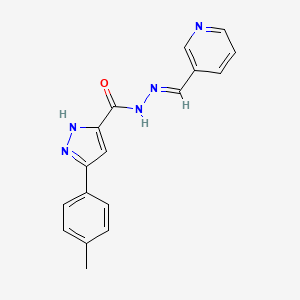

Molecular Structure Analysis

The molecular structure of “this compound” consists of 20 carbon atoms, 25 hydrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include an average mass of 311.418 Da and a monoisotopic mass of 311.188538 Da .Wissenschaftliche Forschungsanwendungen

Biosensor Development

N-(4-hydroxyphenyl)-3,5-dinitrobenzamide, closely related to N-(4-hydroxy-3,5-diisopropylphenyl)-3-methylbenzamide, has been utilized in the development of high-sensitivity biosensors. For instance, a study by Karimi-Maleh et al. (2014) demonstrated the use of a modified carbon paste electrode incorporating this compound for the electrocatalytic determination of glutathione and piroxicam. This biosensor showed potent electron mediating behavior and successfully determined analytes in real samples (Karimi-Maleh et al., 2014).

Polymer Synthesis

In the field of polymer chemistry, similar compounds have been synthesized for the development of new materials. Butt et al. (2005) synthesized novel aromatic polyimides using diamines, including derivatives of N-(4-hydroxyphenyl)-3,5-dinitrobenzamide. These polymers displayed solubility in various organic solvents and exhibited thermal degradation temperatures ranging from 240°C to 550°C (Butt et al., 2005).

Drug Metabolism Studies

Compounds structurally related to this compound have been studied for their metabolism in drug development processes. Ross et al. (1983) investigated the metabolic conversion of N-methylbenzamides to N-hydroxymethyl compounds, providing insights into the stability and degradation pathways of these compounds (Ross et al., 1983).

Environmental Analysis

The compound's derivatives have also been applied in environmental analysis. Ye et al. (2008) developed a sensitive method for measuring environmental phenols, including parabens and triclosan, in human milk. This method utilized high-performance liquid chromatography-tandem mass spectrometry, showcasing the analytical applications of such compounds (Ye et al., 2008).

Cancer Research

In cancer research, structurally similar compounds have shown potential as therapeutic agents. Theoclitou et al. (2011) identified a compound from a series of novel kinesin spindle protein inhibitors that exhibited promising properties for cancer treatment. This compound effectively arrested cells in mitosis, leading to cellular death (Theoclitou et al., 2011).

Eigenschaften

IUPAC Name |

N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2/c1-12(2)17-10-16(11-18(13(3)4)19(17)22)21-20(23)15-8-6-7-14(5)9-15/h6-13,22H,1-5H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXNWAEYCUJCUTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C(=C2)C(C)C)O)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![acetone O-[6-methyl-2-(methylthio)-4-pyrimidinyl]oxime](/img/structure/B5567516.png)

![4-{4-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5567529.png)

![2-[3-benzyl-1-(2-methoxyphenyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-methylacetamide](/img/structure/B5567540.png)

![(1S*,5R*)-6-methyl-3-[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567551.png)

![5-(2-furyl)-4-[(3-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5567562.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5567569.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5567593.png)

![(3S*,4R*)-3-(dimethylamino)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-propyl-1-pyrrolidinecarboxamide](/img/structure/B5567599.png)

![3-methyl-8-[(1-phenylcyclopentyl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5567611.png)

![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5567615.png)